![molecular formula C14H26N2O2 B7513632 N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide, commonly known as Azocane, is a chemical compound used in scientific research for its unique properties. This compound is synthesized through a specific method and has various biochemical and physiological effects. In
作用機序
Azocane acts as a substrate for enzymes, which cleave the amide bond to release a colored product. The color change can be measured spectrophotometrically, allowing researchers to study the enzyme kinetics and inhibition. Azocane is also used as a fluorescent probe, where the fluorescence intensity changes upon binding to proteins and nucleic acids. This allows researchers to study the binding affinity and specificity of ligands to these biomolecules.
Biochemical and Physiological Effects:
Azocane has various biochemical and physiological effects, including enzyme inhibition, protein binding, and nucleic acid binding. It has been used to study the activity of esterases, proteases, and lipases. Azocane has also been used to study the binding of ligands to proteins and nucleic acids, which has potential therapeutic applications.
実験室実験の利点と制限
One advantage of using Azocane in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, Azocane is relatively easy to synthesize, making it readily available for research. However, one limitation of Azocane is its sensitivity to pH and temperature, which can affect its stability and activity. Therefore, researchers must carefully control the experimental conditions to obtain reliable results.
将来の方向性
There are several potential future directions for Azocane research. One direction is to use Azocane as a precursor for the synthesis of other compounds that have potential therapeutic applications. Another direction is to study the binding specificity and affinity of ligands to proteins and nucleic acids using Azocane as a fluorescent probe. Additionally, researchers can explore the use of Azocane in other enzyme assays and biochemical assays to further understand its mechanism of action and physiological effects.
Conclusion:
In conclusion, Azocane is a unique chemical compound that has various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Azocane has potential therapeutic applications and can be used as a substrate for enzymes, a fluorescent probe, and a precursor for the synthesis of other compounds. Further research is needed to fully understand the potential of Azocane in scientific research.
合成法
Azocane is synthesized through a multistep process that involves the reaction of 2-methyl-2-oxazoline with methyl acrylate, followed by reduction with lithium aluminum hydride and subsequent reaction with acetic anhydride. This method yields a pure form of Azocane that can be used for scientific research.
科学的研究の応用
Azocane is used in scientific research to study the mechanism of action and physiological effects of various compounds. It is commonly used as a substrate for enzymes such as esterases, proteases, and lipases. Azocane is also used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. Additionally, Azocane is used as a precursor for the synthesis of other compounds that have potential therapeutic applications.
特性
IUPAC Name |
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)13(15-12(3)17)14(18)16-9-7-5-4-6-8-10-16/h11,13H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXSKTZYWPBHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCCCC1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

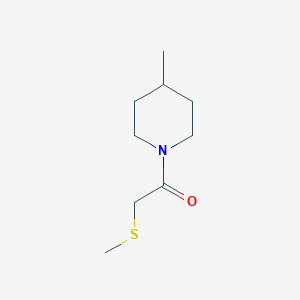
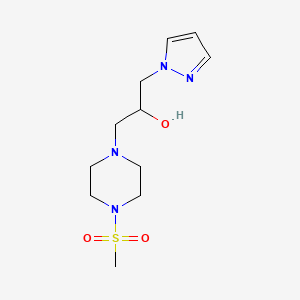
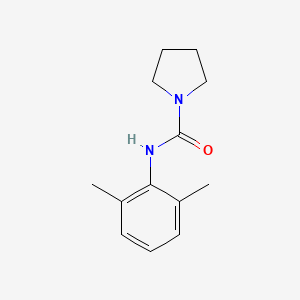


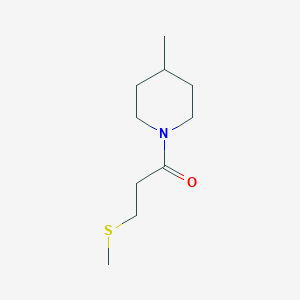

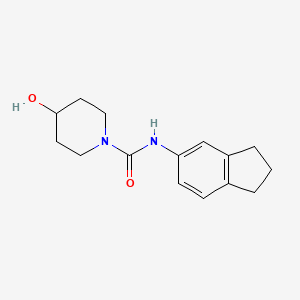
![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)
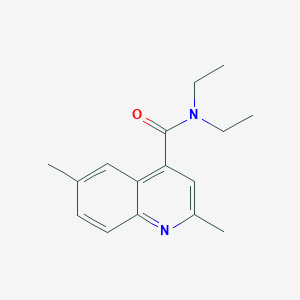
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)
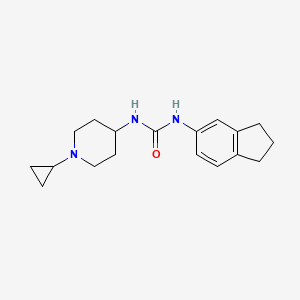
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)